Techniques: Single-crystal X-ray diffraction is widely used to determine the three-dimensional structure of synthesized compounds [, , , , , , , , , , , , , , , , , , ].
Chemical Reactions Analysis
Reactions: The papers describe various reactions like ring formations [], rearrangements [], and complexation with metal ions [, , , ].
Biological Activities of Pyrazole Derivatives:
Evaluation: The synthesized pyrazole derivatives are often screened for their potential biological activities, including antimicrobial [, , , , , ], anticancer [, , ], and analgesic activities [].
Mechanism of Action: Some studies employ molecular docking simulations to understand how the compounds interact with specific biological targets like enzymes [, , ].
Properties: Solubility, melting point, and spectroscopic properties are often reported for the synthesized compounds [, ].
Compound Description: This compound was synthesized from 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and 3,4-dimethoxybenzaldehyde. [] It was characterized by elemental analyses, mass spectrometry, FT-IR, 1H, and 13C-NMR spectroscopy. [] The compound's potential inhibitory action was studied through docking with human prostaglandin reductase (PTGR2). []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Additionally, both compounds feature an aromatic ring directly attached to the pyrazole moiety. [] ()
Compound Description: This Schiff base ligand and its MoO2(II) complex were studied for their physicochemical, spectral, and theoretical properties. [] The ligand was synthesized by reacting 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one with sulfanilamide. [] The MoO2(II) complex was characterized as cis-[MoO2(L)2], where L is the monobasic bidentate Schiff base ligand. [] Theoretical calculations were performed to analyze the geometry, molecular orbital, and nonlinear optical properties. [] The compounds were also evaluated for their in silico bioactivity and drug-likeness. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Additionally, both compounds have an aromatic ring attached to the pyrazole moiety. [] ()
Compound Description: A novel series of imidazole-pyrazole hybrids, including this compound, was synthesized using a base-catalyzed one-pot multi-component reaction (MCR). [] These hybrids were screened for in vitro biological activities, exhibiting high activity against EGFR, A549, HepG2, FabH E. coli. [] DFT studies and molecular docking were performed to understand their binding interactions with target proteins. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds have a substituted phenyl ring attached to the nitrogen atom of the pyrazole ring. [] ()
Compound Description: This compound is part of a new series of imidazole-pyrazole-benzo[f]chromene hybrids synthesized via a base-catalyzed cyclo-condensation reaction. [] These hybrids showed promising antimicrobial and anticancer activity. [] Enzyme inhibitory activities were tested against FabH and EGFR. [] Molecular modeling studies revealed insights into their binding interactions with EGFR and FabH. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds have a substituted phenyl ring attached to the nitrogen atom of the pyrazole ring. [] ()
Compound Description: This compound is a 3CLpro non-peptidic inhibitor. [] In silico methods were used to investigate its absorption, distribution, metabolism, excretion, toxicity, and polypharmacological profile. [] PASS online software predicted its potential as a Fusarinine-C ornithinesterase inhibitor, possibly beneficial in cancer treatment. [] SwissADME predicted good oral absorption but limited blood-brain barrier permeability. [] The molecule showed drug-like properties but poor water solubility. [] It also exhibited inhibitory effects on CYP2C19 and CYP2C9, suggesting potential drug interactions. [] XUNDRUG predicted potential hepatic and nephron toxicity. []
Relevance: This compound shares a 3-phenyl-4,5-dihydro-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds share a pyrazole ring substituted with a phenyl ring at position 3. [] ()
Compound Description: This photochromic compound was synthesized through a one-pot, three-component reaction involving trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and ammonium acetate. [] The compound exhibits intriguing photochromic behavior in both crystalline and solution phases. [] Its structure was confirmed using elemental analysis, 1H-NMR, 13C-NMR, and UV-Visible spectral data. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
Compound Description: This compound forms sheets through N—H⋯N and N—H⋯O hydrogen bonds in its crystal structure. [] The molecule features intramolecular N—H⋯N hydrogen bonds and intermolecular hydrogen bonds involving the amino and methoxy groups, leading to the formation of C(10) and C(8) chains. [] These chains combine to generate (010) sheets. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
Compound Description: The crystal structure of this compound reveals the formation of two fused S(6) rings due to amine-N—H⋯O and hydroxy-O—H⋯O hydrogen bonds with the central carbonyl group. [] The molecule shows a twist, indicated by the dihedral angle between the terminal phenyl and bromobenzene rings. [] Intermolecular C—H⋯π interactions lead to the formation of dimeric aggregates in the crystal packing. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
Compound Description: The crystal structure of this compound shows a nearly planar benzofuran ring system. [] The pyrazole ring forms various dihedral angles with the phenyl, furan, and benzene rings. [] Intermolecular interactions, including N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds, connect the molecules in the crystal, generating edge-fused R44(20) and R12(7) rings that form sheets parallel to (010). []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
Compound Description: This compound serves as a ligand for the synthesis of Co(II), Ni(II), Mn(II), and Cu(II) complexes, which have potential applications in various fields due to the biological significance of Schiff base ligands. [] The complexes were characterized, and their antibacterial activity was evaluated. []
Relevance: This compound shares a 1-phenyl-4,5-dihydro-1H-pyrazol-5-one core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds feature a pyrazolone ring with a phenyl ring substituted at the 1-position. [] ()
Compound Description: This compound has a nearly coplanar central residue with the hydroxy, amino, and carbonyl groups on the same side, enabling intramolecular O—H⋯O and N—H⋯O hydrogen bond formation and stabilizing the Z conformation. [] The terminal aromatic rings are not coplanar with the central plane, indicating a twisted molecular structure. [] C—H⋯π interactions form supramolecular layers in the crystal packing. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
Compound Description: This compound crystallizes in space group P1 with two nearly enantiomorphous molecules in the asymmetric unit. [] N—H⋯N hydrogen bonds connect the molecules, forming C(2)2(10) chains, which are further linked by C—H⋯π(arene) interactions into sheets. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
Compound Description: This compound exists as a new monoclinic polymorph, distinct from the previously reported monoclinic polymorph. [] The crystal structure consists of two independent molecules with slightly different dihedral angles between the rings. [] Intramolecular O—H⋯O hydrogen bonds involving the hydroxyl and carbonyl groups are observed. [] The molecules are linked by C—H⋯N interactions and weak C—H⋯π interactions. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
Compound Description: In this compound, the pyrazole ring adopts specific dihedral angles with the phenyl and 4-hydroxyphenyl groups. [] The thiourea NH groups participate in intramolecular hydrogen bonds (N—H⋯O and N—H⋯Cl). [] Intermolecular hydrogen bonding between the phenolic OH and the pyrazole N atom links the molecules into a one-dimensional polymeric structure. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
Compound Description: This compound has distinct dihedral angles between the pyrazole ring and the attached phenyl and chloro-substituted phenyl rings. [] Disorder is observed in the methyl H atoms and one amino H atom. [] The crystal structure exhibits intermolecular N—H⋯N hydrogen bonding. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds contain a phenyl ring directly attached to the pyrazole moiety. [] ()
Compound Description: These two compounds were identified as potential Staphylococcus aureus sortase A inhibitors through computational docking studies. [] They exhibited potent inhibitory activity against the enzyme, with MIC values of 108.2 µg/mL and 45.8 µg/mL, respectively. [] These molecules show promise as lead compounds in drug discovery efforts targeting bacterial virulence. []
Relevance: The compound (Z)-3-methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one shares a 1-phenyl-1H-pyrazol-5(4H)-one core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. They both feature a pyrazolone ring with a phenyl ring attached at the 1-position. [] ()
Compound Description: This compound acts as a ligand, forming Co(II) and Cu(II) complexes that have been studied for their DNA interaction, antibacterial activity, and theoretical properties. [] The complexes were characterized using various spectroscopic techniques, and their interaction with calf thymus DNA was investigated. [] The compounds showed potent inhibitory activity against bacterial strains such as Klebsiella pneumonia and Bacillus subtitles. [] DFT calculations were employed to optimize the structure of the ligand. []
Relevance: This compound shares a 1-phenyl-1H-pyrazole core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds have a substituted phenyl ring attached to the nitrogen atom of the pyrazole ring. [] ()
Compound Description: This compound exists in the keto–enamine tautomeric form, stabilized by an intramolecular N—H⋯O hydrogen bond. [] The molecule also exhibits an intramolecular C—H⋯·O hydrogen bond. [] In the crystal structure, molecules are linked into chains via C—H⋯O hydrogen bonds. []
Relevance: This compound shares a 1-phenyl-4,5-dihydro-1H-pyrazol-5-one core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. They both have a pyrazolone ring with a phenyl ring attached to the 1-position. [] ()
Compound Description: This compound forms a dimer through N—H⋯O and C—H⋯O hydrogen bonds, creating R21(6) and R22(10) ring motifs. [] Intermolecular C—H⋯O hydrogen bonds connect the dimers. [] The molecule also exhibits an intramolecular C—H⋯O interaction. [] Additionally, positional disorder is observed in the pyrrolidine ring. []
Relevance: This compound shares a 1-phenyl-4,5-dihydro-1H-pyrazol core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds feature a pyrazolone ring with a phenyl ring substituted at the 1-position. [] ()
Compound Description: The compound adopts an enamine–keto form stabilized by an intramolecular N—H⋯O interaction, which generates an S(6) ring. [] The S(6) ring and the pyrazole ring are nearly coplanar. [] Extensive conjugation within the S(6) ring is suggested by bond lengths falling between typical single and double bond values. [] Notably, a thienyl-ring flip disorder is present in the structure. []
Relevance: This compound shares a 1-phenyl-4,5-dihydro-1H-pyrazol-5-one core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds feature a pyrazolone ring with a phenyl ring attached to the 1-position. [] ()
Compound Description: In this compound, the central pyrazole ring exhibits distinct dihedral angles with the phenyl and methyl-substituted benzene rings. [] An intramolecular N—H⋯O hydrogen bond involves the amino group and carbonyl O atom. [] The crystal structure reveals π–π interactions between benzene and pyrazole rings, forming chains. [] Disorder is observed in the methyl group on the p-tolyl substituent. []
Relevance: This compound shares a 1-phenyl-1H-pyrazol-5(4H)-one core structure with the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. Both compounds feature a pyrazolone ring with a phenyl ring attached to the 1-position. [] ()
Compound Description: This compound was unexpectedly synthesized by ring closure of 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide using sulfuric acid. [] The crystal structure includes two independent molecules of the compound and two disordered ether solvent molecules. [] This benzenesulfonic acid derivative exhibits antibacterial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
Relevance: While this compound doesn't share the core 1-phenyl-1H-pyrazole structure, it belongs to the sulfonamide class, similar to the target compound, “methyl 4-({[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate”. The presence of a sulfonamide group (-SO2NH-) in both compounds signifies their shared chemical class, despite the structural differences in their core rings. [] ()
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.